tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: is a complex organic compound characterized by its intricate molecular structure This compound belongs to the pyrazolo[1,5-a]pyrazine family, which consists of fused pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with continuous monitoring to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : Functional groups on the pyrazolo[1,5-a]pyrazine core can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications include the development of new drugs or treatments.
Industry: : It can be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl 3-iodo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Tert-butyl 3-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Properties
CAS No. |
2503208-90-8 |
---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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